Cas no 62375-74-0 (eremofortin C)

eremofortin C structure
eremofortin C structure
Product name:eremofortin C
CAS No:62375-74-0
MF:C17H22O6
MW:322.35298
CID:956600
PubChem ID:21119861

eremofortin C Chemical and Physical Properties

Names and Identifiers

    • eremofortin C
    • Q27253777
    • Spiro(naphth(1,2-b)oxirene-5(6H),2'-oxiran)-6-one, 2-(acetyloxy)-1a,2,3,3a,4,7b-hexahydro-3'-(hydroxymethyl)-3,3',3a-trimethyl-, (1aR-(1aalpha,2beta,3beta,3abeta,5beta(R*),7balpha))-
    • [(1aR,2R,3R,3'R,3aR,5R,7bS)-3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate
    • UNII-23U460VC7N
    • 23U460VC7N
    • CHEBI:200938
    • SPIRO(NAPHTH(1,2-B)OXIRENE-5(6H),2'-OXIRAN)-6-ONE, 2-(ACETYLOXY)-1A,2,3,3A,4,7B-HEXAHYDRO-3'-(HYDROXYMETHYL)-3,3',3A-TRIMETHYL-, (1AR-(1A.ALPHA.,2.BETA.,3.BETA.,3A.BETA.,5.BETA.(R*),7B.ALPHA.))-
    • 62375-74-0
    • Spiro(naphth(1,2-b)oxirene-5(6H),2'-oxiran)-6-one, 2-(acetyloxy)-1a,2,3,3a,4,7b-hexahydro-3'-(hydroxymethyl)-3,3',3a-trimethyl-, (1aR,2R,2'R,3R,3'R,3aR,7bS)-
    • 3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxo-2,3,3a,4,6,7b-hexahydro-1ah-spiro[naphtho[1,2-b]oxirene-5,2'-oxiran]-2-yl acetate
    • DTXSID30977938
    • [3'-(hydroxymethyl)-3,3',3a-trimethyl-6-oxospiro[2,3,4,7b-tetrahydro-1aH-naphtho[1,2-b]oxirene-5,2'-oxirane]-2-yl] acetate
    • Inchi: InChI=1S/C17H22O6/c1-8-12(21-9(2)19)14-13(22-14)10-5-11(20)17(6-15(8,10)3)16(4,7-18)23-17/h5,8,12-14,18H,6-7H2,1-4H3
    • InChI Key: AVFUXCSVVLQAGL-UHFFFAOYSA-N
    • SMILES: CC1C(C2C(O2)C3=CC(=O)C4(CC13C)C(O4)(C)CO)OC(=O)C

Computed Properties

  • Exact Mass: 322.14166
  • Monoisotopic Mass: 322.14163842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 641
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 7
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 88.7Ų

Experimental Properties

  • PSA: 88.66

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